molecular formula C21H16N2O5S B2711558 N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 922107-03-7

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2711558
CAS RN: 922107-03-7
M. Wt: 408.43
InChI Key: FYZMENNCZXGVON-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antibacterial Activity

The compound, which contains a thiazole group, has shown promising antibacterial activity . Hybrid antimicrobials that combine the effect of two or more agents represent a promising antibacterial therapeutic strategy . These molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .

Anticancer Activity

Benzofuran derivatives, including the compound , have demonstrated potential anticancer activity . For instance, Compound 1, which has a bromine atom attached to the methyl group at the 3-position of the benzofuran ring, was found to possess remarkable cytotoxic activity against K562, and HL60 leukemia cells .

Antioxidant Activity

Thiazole derivatives, which are part of the compound’s structure, have been found to exhibit antioxidant activity . This makes them potentially useful in combating oxidative stress-related diseases.

Anti-inflammatory Activity

Thiazole derivatives have also been reported to have anti-inflammatory properties . This could make the compound useful in the treatment of inflammatory conditions.

Antiviral Activity

Benzofuran compounds, including the one , have been found to have antiviral properties . This could potentially make them useful in the development of new antiviral drugs.

Neuroprotective Activity

Thiazole derivatives have been reported to have neuroprotective effects . This suggests that the compound could potentially be used in the treatment of neurodegenerative diseases.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, potentially including enzymes, receptors, and other proteins involved in these processes.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the growth of certain cancer cells .

Biochemical Pathways

Given the wide range of biological activities associated with thiazole derivatives, it is likely that this compound affects multiple pathways . These could potentially include pathways related to inflammation, pain perception, microbial growth, and tumor growth, among others.

Pharmacokinetics

Thiazole derivatives, in general, have diverse solubility profiles, which can influence their absorption and distribution . The metabolism and excretion of this specific compound would likely depend on its chemical structure and the specific enzymes present in the body.

Result of Action

Based on the known activities of thiazole derivatives, this compound could potentially exert effects such as reducing inflammation, relieving pain, inhibiting microbial growth, or suppressing tumor growth .

properties

IUPAC Name

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-25-13-6-7-15-12(8-13)9-18(27-15)14-11-29-21(22-14)23-20(24)19-10-26-16-4-2-3-5-17(16)28-19/h2-9,11,19H,10H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZMENNCZXGVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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